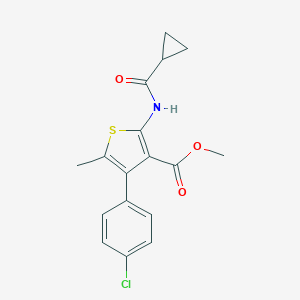
METHYL 4-(4-CHLOROPHENYL)-2-CYCLOPROPANEAMIDO-5-METHYLTHIOPHENE-3-CARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 4-(4-CHLOROPHENYL)-2-CYCLOPROPANEAMIDO-5-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a chlorophenyl group, and a cyclopropylcarbonyl amide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(4-CHLOROPHENYL)-2-CYCLOPROPANEAMIDO-5-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. The key steps include:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.
Amidation: The cyclopropylcarbonyl amide is formed through the reaction of the corresponding acid chloride with an amine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
METHYL 4-(4-CHLOROPHENYL)-2-CYCLOPROPANEAMIDO-5-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted chlorophenyl derivatives.
Applications De Recherche Scientifique
METHYL 4-(4-CHLOROPHENYL)-2-CYCLOPROPANEAMIDO-5-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of METHYL 4-(4-CHLOROPHENYL)-2-CYCLOPROPANEAMIDO-5-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-(4-chlorophenyl)butanoate: Similar structure but lacks the thiophene ring and cyclopropylcarbonyl amide group.
Benzoic acid, 4-[[[(4-chlorophenyl)sulfonyl][1-(cyclopropylcarbonyl)-3-piperidinyl]amino]methyl]-, methyl ester: Contains a benzoic acid core instead of a thiophene ring.
Uniqueness
METHYL 4-(4-CHLOROPHENYL)-2-CYCLOPROPANEAMIDO-5-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to its combination of a thiophene ring, chlorophenyl group, and cyclopropylcarbonyl amide. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Propriétés
Formule moléculaire |
C17H16ClNO3S |
|---|---|
Poids moléculaire |
349.8 g/mol |
Nom IUPAC |
methyl 4-(4-chlorophenyl)-2-(cyclopropanecarbonylamino)-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C17H16ClNO3S/c1-9-13(10-5-7-12(18)8-6-10)14(17(21)22-2)16(23-9)19-15(20)11-3-4-11/h5-8,11H,3-4H2,1-2H3,(H,19,20) |
Clé InChI |
RVHLUDJKFFHIBI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(S1)NC(=O)C2CC2)C(=O)OC)C3=CC=C(C=C3)Cl |
SMILES canonique |
CC1=C(C(=C(S1)NC(=O)C2CC2)C(=O)OC)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















